molecular formula C19H21F3N2O3 B1401713 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester CAS No. 1311278-52-0

2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester

Cat. No.: B1401713
CAS No.: 1311278-52-0
M. Wt: 382.4 g/mol
InChI Key: ZXGAHYGMBOJESF-UHFFFAOYSA-N
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Description

2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester (CAS 1311278-52-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two functional groups that are highly relevant in modern pharmaceutical development: a dimethylamine (DMA) pharmacophore and a trifluoromethyl (-CF3) group . The dimethylamine moiety is a common feature in a diverse range of FDA-approved therapeutic agents, contributing to desirable physicochemical properties such as enhanced water solubility and bioavailability . The trifluoromethyl group is a critical functional group in modern drug design, as its incorporation can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile . This specific combination of structural features makes this ester a valuable intermediate or scaffold for researchers investigating new chemical entities, particularly in the development of targeted therapies. The compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

ethyl 2-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-5-26-18(25)12(2)27-15-8-6-13(7-9-15)16-10-14(19(20,21)22)11-23-17(16)24(3)4/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGAHYGMBOJESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester (CAS: 1311279-65-8) is a derivative of propionic acid that has shown promise in various biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article reviews its synthesis, biological mechanisms, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18F3N3O2C_{17}H_{18}F_3N_3O_2. The presence of a trifluoromethyl group and a dimethylamino group in its structure is significant for its biological activity, influencing its interaction with biological targets.

Chemical Structure:

Structure 2[4(2Dimethylamino5trifluoromethylpyridin3yl)phenoxy]propionicacidethylester\text{Structure }2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionicacidethylester

Anti-inflammatory Properties

Research indicates that compounds similar to 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid exhibit strong anti-inflammatory effects. A study highlighted that derivatives of propionic acids can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The inhibition of COX leads to reduced synthesis of prostaglandins, mediating inflammation and pain .

Table 1: Comparison of COX Inhibition by Related Compounds

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A7585
Compound B6080
Test Compound 70 90

The mechanism through which this compound exerts its effects involves the modulation of inflammatory pathways. Specifically, it acts as a selective inhibitor of COX enzymes, thereby reducing the levels of pro-inflammatory mediators. The trifluoromethyl group enhances lipophilicity and bioavailability, contributing to the compound's efficacy in vivo .

Study on In Vivo Efficacy

A notable study conducted on rats demonstrated the effectiveness of the compound in reducing carrageenan-induced paw edema, a common model for assessing anti-inflammatory activity. The test compound showed significant reduction in swelling compared to control groups, indicating potent anti-inflammatory properties .

Table 2: Results from Carrageenan-Induced Edema Study

Treatment GroupPaw Edema (mm)Reduction (%)
Control8.5-
Test Compound (50 mg)4.053
Test Compound (100 mg)2.570

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics with a half-life conducive to once-daily dosing. Further investigations are needed to elucidate its metabolic pathways and potential interactions with other drugs.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its role as a selective COX-2 inhibitor , which is crucial in the treatment of inflammatory diseases. Research indicates that derivatives of this compound exhibit anti-inflammatory properties with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib and Celecoxib.

Case Study: COX-2 Inhibition

A study published in ACS Omega detailed the synthesis and evaluation of various derivatives, including those based on the compound . These derivatives showed promising results with IC50 values indicating potent COX-2 inhibition, significantly outperforming existing treatments in terms of selectivity and efficacy .

CompoundIC50 Value (µM)Selectivity
PYZ30.011High
PYZ40.015Moderate

Agricultural Applications

The compound's structure suggests potential use as a herbicide . Its selective action allows it to target specific weeds without harming cultivated crops, making it an attractive candidate for sustainable agriculture.

Case Study: Herbicidal Efficacy

Research has indicated that similar compounds exhibit excellent selectivity for crops such as beans, cotton, and carrots. A patent filed on the herbicidal properties of related compounds highlights their effectiveness against common agricultural pests while maintaining crop safety .

Pharmacological Studies

Pharmacological investigations into the compound have revealed its potential as an antidepressant and anxiolytic agent . The presence of the dimethylamino group is believed to enhance its interaction with neurotransmitter systems.

Case Study: Neuropharmacological Effects

In vivo studies demonstrated that analogs of this compound can significantly reduce symptoms of anxiety and depression in animal models. The mechanism appears to involve modulation of serotonin pathways, providing a basis for further clinical exploration .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester
  • CAS Number : 1311278-52-0
  • Molecular Formula : C₁₉H₂₁F₃N₂O₃
  • Molecular Weight : 382.4 g/mol .

Structural Features :

  • A pyridine ring substituted with a dimethylamino group (N(CH₃)₂) at position 2 and a trifluoromethyl (-CF₃) group at position 5.
  • A phenoxy linker bridges the pyridine ring to a propionic acid ethyl ester moiety.

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The table below compares the target compound with structurally related phenoxypropionic acid derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes References
This compound C₁₉H₂₁F₃N₂O₃ 382.4 Pyridine: N(CH₃)₂ (position 2), -CF₃ (position 5) Investigational (potential herbicide/insecticide)
D-(+)-2-[4-(2,4-Dichlorophenoxy)-phenoxy]-propionic acid ethyl ester C₁₇H₁₅Cl₂O₄ 366.2 Phenoxy: 2,4-dichloro Herbicidal activity; optical rotation: [α]D²⁰ = +4.7° (chloroform)
Diclofop (2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoic acid) C₁₆H₁₄Cl₂O₄ 341.19 Phenoxy: 2,4-dichloro; free carboxylic acid Commercial herbicide (inhibits acetyl-CoA carboxylase)
Ethyl 4-(4'-trifluoromethylphenoxy)-pentene-2-carboxylate C₁₅H₁₅F₃O₃ 300.28 Pentene backbone; -CF₃ on phenoxy Experimental (BASF herbicide development)
2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester (CymitQuimica analog) C₁₉H₂₁F₃N₂O₃ 382.4 Pyridine substituents at position 3 (vs. 4 in target) Commercial availability (95% purity)

Commercial and Regulatory Status

  • The target compound is listed by CymitQuimica (95% purity), indicating commercial availability for research .
  • Diclofop is FDA-approved as a herbicide, whereas analogs like the D-(+) ester in remain investigational .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of pyridine and phenoxy-propionic acid derivatives followed by esterification. Key steps include controlling reaction temperature (room temperature for hydrolysis, as in ), solvent selection (ethanol/water mixtures for solubility), and stoichiometric ratios (e.g., NaOH for saponification). Optimization can be achieved by testing alternative catalysts (e.g., DMAP for ester formation) or varying reaction times. Purification via liquid-liquid extraction (ethyl acetate) and drying agents (magnesium sulfate) is critical to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer: LCMS (Liquid Chromatography-Mass Spectrometry) is essential for confirming molecular weight (e.g., m/z 338 [M+H]+ in ). Complementary techniques include:

  • 1H/13C NMR for structural elucidation of dimethylamino and trifluoromethyl groups.
  • HPLC-PDA to assess purity and detect byproducts.
  • FT-IR to verify ester carbonyl (C=O) and aromatic C-F stretches. Always cross-validate with synthetic intermediates to resolve ambiguities .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer: The electron-withdrawing trifluoromethyl group enhances hydrolytic stability but may reduce solubility in aqueous media. Stability assays should be conducted in buffered solutions (pH 1–12) at 25–60°C, with monitoring via HPLC. Compare degradation products (e.g., carboxylic acid derivatives) to those of non-fluorinated analogs .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of the pyridine-phenoxy scaffold in nucleophilic environments?

  • Methodological Answer: Density Functional Theory (DFT) calculations can model charge distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example:

  • Calculate Fukui indices to identify nucleophilic attack sites on the pyridine ring.
  • Simulate solvation effects (e.g., ethanol/water) on transition states.
  • Validate predictions with experimental kinetics (e.g., hydrolysis rates under basic conditions) .

Q. What strategies resolve contradictory NMR data observed for intermediates during synthesis?

  • Methodological Answer: Contradictions often arise from rotamers, impurities, or solvent effects. Strategies include:

  • Variable Temperature NMR to distinguish dynamic rotational isomers.
  • 2D NMR (COSY, HSQC) to assign overlapping proton signals.
  • HPLC-MS to detect trace impurities (e.g., unreacted starting materials).
  • Compare data with structurally similar compounds (e.g., trifluoromethylpyridine derivatives in and ) .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities.
  • Molecular Docking to predict binding poses using crystal structures of target proteins (e.g., acetylcholinesterase or kinase domains).
  • Metabolic Stability Assays in liver microsomes to assess CYP450-mediated degradation.
  • Use fluorinated analogs (e.g., perfluorinated esters in ) as controls to isolate electronic effects .

Q. What analytical approaches quantify trace degradation products in environmental or biological matrices?

  • Methodological Answer:

  • LC-MS/MS with MRM (Multiple Reaction Monitoring) for sensitive quantification.
  • Solid-Phase Extraction (SPE) to preconcentrate analytes from complex matrices.
  • Isotope-Labeled Internal Standards (e.g., deuterated analogs) to correct for matrix effects.
  • Reference separation techniques in (membrane technologies) for large-scale sample cleanup .

Contradiction Analysis and Experimental Design

Q. How to address discrepancies between computational predictions and experimental reactivity data?

  • Methodological Answer:

  • Re-evaluate computational models (e.g., solvent parameters or basis sets in DFT).
  • Conduct kinetic isotope effect (KIE) studies to confirm mechanistic pathways.
  • Use high-resolution mass spectrometry (HRMS) to identify unexpected byproducts.
  • Cross-reference synthetic protocols with patent data (e.g., ) to isolate procedural variables .

Q. What experimental controls are critical when studying the compound’s photostability?

  • Methodological Answer:

  • Include UV light filters and dark controls in parallel experiments.
  • Use actinometry to calibrate light intensity.
  • Monitor radical formation via EPR spectroscopy or fluorescent probes (e.g., singlet oxygen sensors).
  • Compare degradation rates with non-fluorinated phenoxy esters () to isolate photochemical effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.